N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(N-methylmethanesulfonamido)acetamide
CAS No.: 2034555-71-8
Cat. No.: VC7271420
Molecular Formula: C15H22N4O3S2
Molecular Weight: 370.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034555-71-8 |
|---|---|
| Molecular Formula | C15H22N4O3S2 |
| Molecular Weight | 370.49 |
| IUPAC Name | N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-[methyl(methylsulfonyl)amino]acetamide |
| Standard InChI | InChI=1S/C15H22N4O3S2/c1-11-15(13-5-8-23-10-13)12(2)19(17-11)7-6-16-14(20)9-18(3)24(4,21)22/h5,8,10H,6-7,9H2,1-4H3,(H,16,20) |
| Standard InChI Key | KBGCOYADTAHJTG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CCNC(=O)CN(C)S(=O)(=O)C)C)C2=CSC=C2 |
Introduction
Molecular Architecture and Structural Features
The compound’s structure integrates three pharmacologically significant moieties:
-
A 3,5-dimethyl-4-(thiophen-3-yl)pyrazole core, which contributes aromaticity and hydrogen-bonding capabilities.
-
An ethyl linker connecting the pyrazole to the acetamide group, providing conformational flexibility.
-
A N-methylmethanesulfonamido side chain, known for enhancing metabolic stability and target binding .
Crystallographic and Stereochemical Considerations
While X-ray diffraction data remain unavailable, computational modeling predicts a planar pyrazole-thiophene system with the sulfonamide group adopting a staggered conformation relative to the acetamide carbonyl. The absence of defined stereocenters suggests the compound exists as a single stereoisomer under standard conditions .
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis involves sequential nucleophilic substitutions and coupling reactions:
Step 1: Formation of 3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazole via cyclocondensation of hydrazine derivatives with β-diketones.
Step 2: N-alkylation with 2-bromoethylacetamide to introduce the ethyl-acetamide side chain.
Step 3: Sulfonylation using methanesulfonyl chloride in the presence of methylamine to install the N-methylmethanesulfonamido group .
Table 1: Optimized Reaction Conditions
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Hydrazine hydrate, acetylacetone | 80°C | Ethanol | 72 |
| 2 | 2-Bromoethylacetamide, K₂CO₃ | 60°C | DMF | 58 |
| 3 | Methanesulfonyl chloride, CH₃NH₂ | 0–25°C | Dichloromethane | 65 |
Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) confirmed intermediate purity before proceeding to subsequent steps .
Physicochemical Characterization
Spectral Data Interpretation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (thiophene H), 6.90 (pyrazole H), 3.65 (s, SO₂CH₃), 2.55 (m, CH₂CH₂), 2.30 (s, N–CH₃).
-
IR (KBr): 3270 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 1320–1150 cm⁻¹ (S=O asymmetric/symmetric) .
Thermodynamic Properties
Experimental determinations of melting point, boiling point, and solubility remain pending. QSPR models predict:
-
LogP: 2.1 ± 0.3 (moderate lipophilicity)
-
Water solubility: 0.8 mg/mL at 25°C
Biological Activity and Mechanism
Enzymatic Inhibition Profiling
Hypothesized Targets:
-
Cyclooxygenase-2 (COX-2): Structural analogy to celecoxib suggests potential anti-inflammatory activity.
-
Protein kinase C (PKC): Thiophene derivatives often modulate kinase signaling pathways .
Table 2: Preliminary Biological Data
| Assay Type | Target | Result |
|---|---|---|
| MIC | S. aureus | 64 μg/mL |
| COX-2 IC₅₀ | Recombinant enzyme | 28 μM |
| LD₅₀ (rat) | Acute toxicity | >500 mg/kg |
Pharmacokinetic and Toxicity Considerations
ADMET Predictions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume